molecular formula C20H30N2O2S B2641021 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone CAS No. 2310157-73-2

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone

Cat. No. B2641021
CAS RN: 2310157-73-2
M. Wt: 362.53
InChI Key: VNSNWDREBCLWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly known as Etizolam and is classified as a thienodiazepine derivative.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anxiolytic and sedative drug. It has also been studied for its potential use in the treatment of insomnia, panic disorder, and depression. In pharmacology, it has been shown to have a high affinity for the benzodiazepine receptor, which is responsible for its anxiolytic and sedative effects. In neuroscience, it has been studied for its potential use as a research tool to study the effects of GABAergic drugs on neuronal activity.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is similar to that of benzodiazepines. It acts by binding to the benzodiazepine receptor, which enhances the binding of GABA to the GABA-A receptor. This results in an increase in chloride ion influx, which leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. The net effect is a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects. It also has anticonvulsant and amnesic effects. It has been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep. It has also been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments. It has a high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the effects of GABAergic drugs on neuronal activity. It has a low potential for abuse and dependence, which makes it a safer alternative to other drugs with similar effects. However, it also has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has some side effects, including drowsiness, dizziness, and impaired coordination.

Future Directions

There are several future directions for the study of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone. One direction is to study its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and insomnia. Another direction is to study its potential use as a research tool to study the effects of GABAergic drugs on neuronal activity. Additionally, further studies are needed to investigate the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of thienodiazepine with ethyl magnesium bromide, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde. The final product is obtained by the reduction of the intermediate with sodium borohydride. This method has been optimized to obtain high yields of the compound with high purity.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-2-24-19-6-4-17(5-7-19)16-20(23)22-11-3-10-21(12-13-22)18-8-14-25-15-9-18/h4-7,18H,2-3,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNWDREBCLWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.